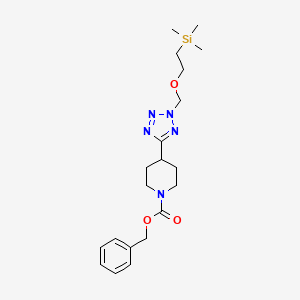

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N5O3Si and its molecular weight is 417.585. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate (often referred to as Benzyl-piperidine-tetrazole) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a tetrazole moiety, suggests a range of biological activities that merit investigation. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula and Weight

- Molecular Formula : C20H31N5O3Si

- Molecular Weight : 405.57 g/mol

Structural Features

The compound features:

- A benzyl group which may enhance lipophilicity.

- A piperidine ring , known for its role in various pharmacological activities.

- A tetrazole ring , which is often associated with anti-inflammatory and anti-cancer properties.

InChI and SMILES Notation

- InChI : InChI=1S/C20H31N5O3Si/c1-22(2,3)11-10-21-12-19(17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3

- SMILES : CC(C)(C)C(COC(=N)N=C(N)N)C(=O)OCC1CCCCC1

Antiviral Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit antiviral activity. For instance, related compounds have shown effectiveness against the Ebola virus (EBOV), with selectivity indices indicating their potential as therapeutic agents. The mechanism of action involves the inhibition of viral entry by targeting specific proteins involved in the infection process.

Case Study: Anti-Ebola Activity

In a comparative study, compounds similar to Benzyl-piperidine-tetrazole were tested for anti-Ebola activity:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 0.64 | 13.21 | 20 |

| Compound B | 0.93 | 9.17 | 10 |

| Benzyl-piperidine-tetrazole | TBD | TBD | TBD |

EC50 refers to the effective concentration required to inhibit 50% of viral activity, while CC50 is the cytotoxic concentration that reduces cell viability by 50%.

Anticancer Activity

The piperidine and tetrazole components are also linked to anticancer properties. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Initial investigations suggest that Benzyl-piperidine-tetrazole may interact with pathways involved in cell proliferation and apoptosis. For example, it might inhibit specific kinases or transcription factors that are critical for tumor growth.

Other Biological Activities

Beyond antiviral and anticancer properties, this compound may exhibit:

- Anti-inflammatory effects : Related tetrazole compounds have been documented to reduce inflammation markers.

- Neuroprotective effects : Some studies suggest potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Synthesis and Evaluation

The synthesis of Benzyl-piperidine-tetrazole has been achieved through various chemical methodologies, demonstrating good yields and purity. Following synthesis, biological evaluations are crucial for determining efficacy.

Table of Synthesis Yields

| Synthesis Method | Yield (%) |

|---|---|

| Method A | 85 |

| Method B | 90 |

| Method C | 78 |

Future Directions

Further research is necessary to explore:

- Detailed pharmacokinetics and pharmacodynamics.

- Long-term toxicity studies.

- Potential for combination therapies with existing antiviral or anticancer agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components make it suitable for the development of drugs targeting various biological pathways.

Case Study: Topoisomerase II Inhibitors

Research has indicated that compounds similar to this compound can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibiting this enzyme can lead to the development of anti-cancer therapies, as it is often overexpressed in cancer cells .

Serotonin Receptor Modulation

Another study highlighted the potential of piperidine derivatives in modulating serotonin receptors, particularly the 5HT4 receptor. Compounds in this class have shown promise as partial agonists, which may be beneficial in treating gastrointestinal disorders and other conditions related to serotonin dysregulation .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through multicomponent reactions (MCRs). These methods allow for the efficient formation of complex scaffolds with minimal purification steps, enhancing the scalability of its production .

Diversity in Functionalization

The compound serves as a versatile scaffold for further functionalization. Researchers have successfully modified its structure to create a library of derivatives with varying biological activities, demonstrating its utility in drug discovery .

Toxicological Studies

Safety assessments are crucial for any new compound intended for therapeutic use. The Environmental Protection Agency's CompTox database provides insights into the toxicological profile of this compound. Initial studies suggest that it may have manageable toxicity levels, but further detailed studies are necessary to confirm its safety for human use .

Propiedades

IUPAC Name |

benzyl 4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O3Si/c1-29(2,3)14-13-27-16-25-22-19(21-23-25)18-9-11-24(12-10-18)20(26)28-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQBGVLUFQVFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1N=C(N=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724451 | |

| Record name | Benzyl 4-(2-{[2-(trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-41-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(2-{[2-(trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.